N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-21-16-7-3-2-5-14(16)17(19)18-10-13-9-12(11-22-13)15-6-4-8-20-15/h2-9,11H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKCACMFTZVSNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, which are then coupled with a benzamide derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The furan and thiophene rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The benzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Structural Analogues
The target compound shares key structural motifs with several classes of bioactive molecules:
Table 1: Structural and Functional Comparison
Key Observations :
- The methylsulfanyl group at position 2 increases lipophilicity (predicted logP ~3.5) compared to polar substituents (e.g., -OH or -CN in compound 7c), which could influence membrane permeability and metabolic stability .
Spectroscopic Characterization :
- IR Spectroscopy : The target compound’s IR spectrum would show bands for C=O (~1680 cm⁻¹) and C=S (~1255 cm⁻¹) , comparable to hydrazinecarbothioamides in .
- 1H NMR : Expected signals include aromatic protons from benzamide (δ 7.2–8.0 ppm), methylsulfanyl (δ 2.5 ppm), and furan/thiophen protons (δ 6.2–7.5 ppm), as seen in related compounds .
Anticancer Potential :
- Compounds like 7c () induce apoptosis via thiadiazole-mediated mechanisms. The target’s methylsulfanyl group may enhance cytotoxicity by modulating redox pathways .
- Thiophen-furan systems could interact with DNA or enzymes (e.g., topoisomerases) similarly to pyridinyl or phenyl derivatives in .
Antifungal Activity :
- LMM11 () inhibits fungal thioredoxin reductase. The target’s sulfur-rich structure may similarly disrupt fungal redox homeostasis .
Enzyme Inhibition :
Physicochemical Properties
Table 2: Physicochemical and Spectral Data Comparison
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
